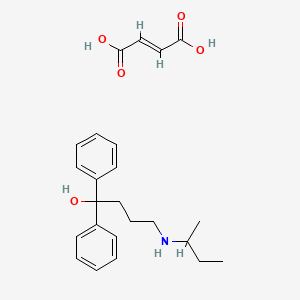
4-Isobutylamino-1,1-diphenyl-1-butanol maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isobutylamino-1,1-diphenyl-1-butanol maleate is a chemical compound with the molecular formula C24H31NO5 It is known for its unique structure, which includes an isobutylamino group attached to a diphenylbutanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutylamino-1,1-diphenyl-1-butanol maleate typically involves the following steps:
Formation of the Diphenylbutanol Backbone: The initial step involves the synthesis of 1,1-diphenyl-1-butanol. This can be achieved through the Grignard reaction, where phenylmagnesium bromide reacts with butanone to form the diphenylbutanol intermediate.
Introduction of the Isobutylamino Group: The next step involves the introduction of the isobutylamino group. This can be done through reductive amination, where the diphenylbutanol intermediate reacts with isobutylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Maleate Salt: The final step involves the formation of the maleate salt by reacting the amine product with maleic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
4-Isobutylamino-1,1-diphenyl-1-butanol maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Isobutylamino-1,1-diphenyl-1-butanol maleate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Isobutylamino-1,1-diphenyl-1-butanol maleate involves its interaction with specific molecular targets and pathways. The isobutylamino group can interact with receptors or enzymes, leading to modulation of their activity. The diphenylbutanol backbone may contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Isopropylamino-1,1-diphenyl-1-butanol: Similar structure with an isopropylamino group instead of an isobutylamino group.
4-Methylamino-1,1-diphenyl-1-butanol: Contains a methylamino group instead of an isobutylamino group.
4-Ethylamino-1,1-diphenyl-1-butanol: Contains an ethylamino group instead of an isobutylamino group.
Uniqueness
4-Isobutylamino-1,1-diphenyl-1-butanol maleate is unique due to the presence of the isobutylamino group, which can impart different chemical and biological properties compared to its analogs
Propiedades
Número CAS |
99465-62-0 |
|---|---|
Fórmula molecular |
C24H31NO5 |
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
4-(butan-2-ylamino)-1,1-diphenylbutan-1-ol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C20H27NO.C4H4O4/c1-3-17(2)21-16-10-15-20(22,18-11-6-4-7-12-18)19-13-8-5-9-14-19;5-3(6)1-2-4(7)8/h4-9,11-14,17,21-22H,3,10,15-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
UWPJQSCZXAWFKA-WLHGVMLRSA-N |
SMILES |
CCC(C)NCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O.C(=CC(=O)O)C(=O)O |
SMILES isomérico |
CCC(C)NCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CCC(C)NCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O.C(=CC(=O)O)C(=O)O |
Sinónimos |
4-isobutylamino-1,1-diphenyl-1-butanol maleate AFD 19 AFD-19 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















